molecular formula C9H11NO3S B15176245 Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate

Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate

Cat. No.: B15176245
M. Wt: 213.26 g/mol
InChI Key: XEHLXQDAPCSTFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate is a high-purity chemical intermediate designed for research and development applications. This compound belongs to the class of thiophene carboxylic acids and derivatives, which are characterized by a thiophene ring bearing a carboxylic acid ester group . The thiophene nucleus is a privileged scaffold in medicinal chemistry, ranking as a significant heterocycle in US FDA-approved drugs and frequently employed as a bio-isosteric replacement for phenyl rings to improve metabolic stability and binding affinity . This molecule is primarily valued as a versatile building block in organic and pharmaceutical synthesis. The presence of both a methyl ester and an ethylcarbamoyl group on the thiophene ring provides two distinct points for further chemical modification, enabling researchers to construct more complex molecular architectures. Thiophene derivatives are integral in developing compounds with diverse biological activities, including potential anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties . Furthermore, such functionalized thiophenes find applications beyond medicine, serving as key components in the development of organic semiconductors, corrosion inhibitors, and organic light-emitting diodes (OLEDs) . The synthesis of related thiophene carboxylates often involves metal-catalyzed cross-couplings or multi-component reactions, highlighting the advanced synthetic utility of this class of compounds . This compound is offered for research purposes as a building block to aid in the discovery and development of new chemical entities. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate

InChI

InChI=1S/C9H11NO3S/c1-3-10-8(11)6-4-5-7(14-6)9(12)13-2/h4-5H,3H2,1-2H3,(H,10,11)

InChI Key

XEHLXQDAPCSTFN-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC=C(S1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate typically involves the condensation of thiophene derivatives with ethyl isocyanate. One common method includes the reaction of methyl thiophene-2-carboxylate with ethyl isocyanate in the presence of a base such as sodium hydride or potassium carbonate under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The sulfur atom in the thiophene ring can participate in various interactions, including hydrogen bonding and coordination with metal ions, which can influence the compound’s biological activity .

Comparison with Similar Compounds

Table 1: Key Thiophene-2-carboxylate Derivatives and Their Properties

Compound Name Substituent at C5 Key Properties/Applications Synthesis Method Reference
Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate Ethylcarbamoyl Pharmaceutical intermediate (hypothesized) Not specified
Methyl 5-(4-hydroxyphenyl)thiophene-2-carboxylate 4-Hydroxyphenyl Precursor for Suzuki coupling; bioactive scaffolds Suzuki coupling
Methyl 5-bromo-4-phenyl-thiophene-2-carboxylate Bromo, Phenyl Cross-coupling reactions; PPI stabilizers Bromination, Suzuki coupling
Methyl 5-(1H-imidazol-4-yl)thiophene-2-carboxylate Imidazolyl Protein-protein interaction (PPI) stabilizers Boron-mediated cross-coupling
Methyl 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate Trifluoromethyl (benzothiophene core) Agrochemical (plant disease control) Esterification
Methyl 5-(piperazin-1-yl)thiophene-2-carboxylate Piperazinyl Pharmaceutical intermediate (basic nitrogen for solubility) Nucleophilic substitution
Methyl 5-amino-3-(methoxymethyl)thiophene-2-carboxylate Amino, Methoxymethyl Hydrogen-bonding capability; drug discovery Multi-step functionalization

Key Findings :

Electronic Effects :

  • Electron-withdrawing groups (e.g., trifluoromethyl in ) increase electrophilicity, enhancing reactivity in nucleophilic substitutions.
  • Ethylcarbamoyl provides moderate electron-withdrawing effects while enabling hydrogen bonding, making it suitable for biological interactions.

Steric and Solubility Profiles :

  • Bulky substituents (e.g., 4-hydroxyphenyl in ) may limit membrane permeability but improve target specificity.
  • Alkyl groups (e.g., methoxymethyl in ) enhance lipophilicity, whereas piperazinyl groups () improve water solubility.

Synthetic Flexibility :

  • Bromo-substituted derivatives () are pivotal in cross-coupling reactions for constructing complex architectures.
  • Boronate esters (e.g., Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) thiophene-2-carboxylate ) enable Suzuki-Miyaura couplings, a feature absent in ethylcarbamoyl derivatives.

Stability and Reactivity

  • Hydrolytic Stability : Methyl esters (common in all compounds) are prone to hydrolysis under basic conditions, but electron-withdrawing groups (e.g., sulfonyl in ) accelerate this process.
  • Thermal Stability : Aryl-substituted derivatives () exhibit higher thermal stability compared to aliphatic carbamoyl groups.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate?

  • Methodological Answer : The compound is synthesized via multi-step reactions, often starting with the Gewald reaction to form the thiophene core. Subsequent steps include amidation (e.g., introducing the ethylcarbamoyl group) and esterification. For example, analogous thiophene derivatives are synthesized using ethyl cyanoacetate and sulfur under basic conditions to form intermediates, followed by functionalization with carbamoyl groups . Key reagents include acetoacetanilide derivatives and catalysts like POCl₃ in DMF for amidation .

Q. Which characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying substituent positions and functional groups. For example, methyl ester protons typically appear at δ 3.8–4.0 ppm, while thiophene ring protons show splitting patterns dependent on substitution .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M⁺]) and fragmentation patterns.
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate ester and carbamoyl groups .

Q. What are the common reactivity patterns of this compound?

  • Methodological Answer :

  • Ester Hydrolysis : Reacts with aqueous NaOH to form carboxylic acid derivatives.
  • Amide Functionalization : The ethylcarbamoyl group can undergo nucleophilic substitution or participate in hydrogen bonding, influencing biological interactions .
  • Electrophilic Aromatic Substitution : Thiophene’s aromaticity allows halogenation or nitration at specific positions, guided by directing effects of existing substituents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer :

  • Temperature Control : Maintaining 60–80°C during the Gewald reaction minimizes side products .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance amidation efficiency .
  • Catalyst Use : Lewis acids like ZnCl₂ improve cyclization in thiophene ring formation .
  • Purification : Column chromatography with hexane/ethyl acetate gradients isolates high-purity product .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference with analogous compounds. For example, methyl ester shifts in similar thiophenes range from δ 3.7–4.2 ppm; deviations may indicate steric effects or hydrogen bonding .
  • 2D NMR Techniques : Use HSQC and HMBC to confirm connectivity and rule out impurities .
  • Computational Validation : DFT calculations predict NMR chemical shifts, aiding structural assignment .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing ethylcarbamoyl with methyl or aryl groups) .
  • Biological Assays : Test analogs in vitro for antimicrobial or anticancer activity using cell viability assays (e.g., MTT) .
  • Computational Docking : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., kinases) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Store at 40°C/75% RH for 1–3 months and monitor degradation via HPLC.
  • Light Sensitivity : UV-Vis spectroscopy tracks photodegradation; amber vials are recommended for light-sensitive intermediates .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

  • Methodological Answer :

  • Reactor Design : Continuous flow systems improve heat and mass transfer for exothermic steps like amidation .
  • Purification at Scale : Switch from column chromatography to recrystallization (e.g., using ethanol/water mixtures) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.